3-amino-4-chloro-N-phenylbenzenesulfonamide

Physicochemical profiling ADME prediction Solubility optimization

3-Amino-4-chloro-N-phenylbenzenesulfonamide is a disubstituted N-phenylbenzenesulfonamide derivative bearing a 3-amino and a 4-chloro substituent on the S-phenyl ring. It has the molecular formula C12H11ClN2O2S and a molecular weight of 282.75 g/mol.

Molecular Formula C12H11ClN2O2S
Molecular Weight 282.75 g/mol
CAS No. 94160-04-0
Cat. No. B086893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-chloro-N-phenylbenzenesulfonamide
CAS94160-04-0
Molecular FormulaC12H11ClN2O2S
Molecular Weight282.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
InChIInChI=1S/C12H11ClN2O2S/c13-11-7-6-10(8-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h1-8,15H,14H2
InChIKeyZXDUBUVCNBHUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-chloro-N-phenylbenzenesulfonamide (CAS 94160-04-0): Core Physicochemical and Structural Profile for Informed Procurement


3-Amino-4-chloro-N-phenylbenzenesulfonamide is a disubstituted N-phenylbenzenesulfonamide derivative bearing a 3-amino and a 4-chloro substituent on the S-phenyl ring [1]. It has the molecular formula C12H11ClN2O2S and a molecular weight of 282.75 g/mol [1]. Computed physicochemical properties include an XLogP3 of 2.0, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is cataloged under UNII UYN4XE4LDW and is available from multiple chemical suppliers with purity specifications ranging from 95% to 98% .

Why In-Class Substitution of 3-Amino-4-chloro-N-phenylbenzenesulfonamide with Mono-Substituted or Unsubstituted Analogs Fails


Generic substitution with simpler N-phenylbenzenesulfonamide analogs ignores the synergistic impact of dual substitution on target properties. For example, 3-amino (meta) and 4-chloro (para) groups jointly modulate lipophilicity and hydrogen-bonding capacity [1]. The presence of both an electron-donating amino group and an electron-withdrawing chloro group creates a unique electronic profile that cannot be replicated by mono-substituted variants such as 4-chloro-N-phenylbenzenesulfonamide (XLogP3 2.9, 1 HBD) or 3-amino-N-phenylbenzenesulfonamide (XLogP3 1.9, 2 HBD), nor by the unsubstituted parent N-phenylbenzenesulfonamide (XLogP3 2.6, 1 HBD) [2][3][4].

3-Amino-4-chloro-N-phenylbenzenesulfonamide (CAS 94160-04-0): Quantitative Differential Evidence Guide Against Closest Analogs


Physicochemical Differentiation: XLogP3 and Hydrogen Bond Donor Count Versus In-Class Analogs

3-Amino-4-chloro-N-phenylbenzenesulfonamide exhibits an XLogP3 of 2.0 and 2 hydrogen bond donors, positioning it between the more lipophilic 4-chloro-N-phenylbenzenesulfonamide (XLogP3 2.9, 1 HBD), the more hydrophilic 3-amino-N-phenylbenzenesulfonamide (XLogP3 1.9, 2 HBD), and the unsubstituted parent N-phenylbenzenesulfonamide (XLogP3 2.6, 1 HBD) [1][2][3][4]. This intermediate lipophilicity and dual HBD capacity can influence membrane permeability and target binding in a manner distinct from any of the mono-substituted or unsubstituted analogs.

Physicochemical profiling ADME prediction Solubility optimization

Synthetic Handle Differentiation: Number of Reactive Functional Groups for Downstream Derivatization

Unlike mono-substituted analogs that offer a single reactive site, 3-amino-4-chloro-N-phenylbenzenesulfonamide provides two distinct synthetic handles: the primary aromatic amine (C3) for amidation, diazotization, or reductive amination, and the aromatic chlorine (C4) for nucleophilic aromatic substitution or cross-coupling reactions [1]. This dual functionality enables orthogonal derivatization strategies not possible with analogs such as 4-chloro-N-phenylbenzenesulfonamide (1 reactive site: Cl) or 3-amino-N-phenylbenzenesulfonamide (1 reactive site: NH2) [2][3].

Building block Parallel synthesis Medicinal chemistry

Predicted Fungicidal Activity Contribution from 3D-QSAR CoMFA Model: Meta-Amino and Para-Chloro Substituent Effects

3D-QSAR CoMFA analysis of N-phenylbenzenesulfonamide analogues against Phytophthora capsici (Phytophthora blight) revealed that 63% of fungicidal activity variance is attributable to steric bulk of meta-substituents on the S-phenyl ring, while 32.9% is attributed to positive charge on the N-phenyl ring and para-substituent effects [1]. The 3-amino (meta) and 4-chloro (para) substitution pattern of this compound directly engages both dominant pharmacophoric features identified by the model, whereas unsubstituted N-phenylbenzenesulfonamide lacks these critical substituents [1].

Fungicidal activity 3D-QSAR Agrochemical discovery

Purity Specification Comparison Across Commercial Suppliers

Commercially available 3-amino-4-chloro-N-phenylbenzenesulfonamide is offered with minimum purity specifications ranging from 95% (AKSci) to 98% (Synblock, NLT 98%) . In comparison, the closest analog 4-chloro-N-phenylbenzenesulfonamide is commonly available at 90% purity (Bidepharm) , while 3-amino-N-phenylbenzenesulfonamide is available at 95% [1]. The availability of higher-purity batches (98%) reduces the need for additional purification before use in sensitive assays.

Chemical procurement Quality control Batch consistency

3-Amino-4-chloro-N-phenylbenzenesulfonamide (CAS 94160-04-0): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Balanced Lipophilicity and Dual Functional Handle for Parallel Library Synthesis

In lead optimization campaigns requiring systematic exploration of N-phenylbenzenesulfonamide SAR, 3-amino-4-chloro-N-phenylbenzenesulfonamide offers a balanced XLogP3 of 2.0—intermediate between more lipophilic mono-chloro (2.9) and more hydrophilic mono-amino (1.9) analogs—along with two orthogonal reactive sites for diversification [1][2]. This enables efficient generation of compound libraries via sequential functionalization of the amine (e.g., amide coupling) and chloride (e.g., Suzuki coupling) without the need for protecting group strategies required by mono-functional analogs, directly supporting medicinal chemistry procurement workflows.

Agrochemical Discovery: QSAR-Guided Selection for Phytophthora capsici Fungicide Screening

Validated 3D-QSAR CoMFA models identify meta-substituent steric bulk and para-substituent electrostatic character as the dominant determinants of anti-Phytophthora activity among N-phenylbenzenesulfonamides, together explaining ~96% of activity variance [1]. 3-Amino-4-chloro-N-phenylbenzenesulfonamide satisfies both pharmacophoric requirements simultaneously, making it a rational first-choice scaffold for hit expansion in oomycete fungicide programs, whereas unsubstituted or mono-substituted analogs lack one or both critical features [1].

Industrial Dyestuff Synthesis: Validated Intermediate for Pyridine Azo Disperse Dyes

A Chinese patent (CN217702464) discloses the use of 3-amino-4-chloro-N-phenylbenzenesulfonamide as a key intermediate in the synthesis of novel pyridine azo disperse dyes for polyester fibers [1]. The synthesis route involves nitro reduction of 3-nitro-4-chloro-N-phenylbenzenesulfonamide followed by diazotization coupling, capitalizing on the free 3-amino group [1]. This established industrial application provides procurement justification distinct from analogs lacking the amino functionality required for azo coupling.

Analytical Reference Standard: High-Purity Batches for Method Validation

With commercially available purity up to 98% (NLT) from Synblock [1], this compound is suitable for use as an analytical reference standard in HPLC method development and validation, including reverse-phase methods on Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phases [2]. The higher minimum purity specification compared to the 90% commonly offered for 4-chloro-N-phenylbenzenesulfonamide reduces the purification burden and associated costs for laboratories requiring high-purity starting materials for quantitative analysis.

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